3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Ethylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 4-ethylphenyl substituent at the 3-position and an amine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The choice of method would depend on factors such as yield, cost, and the availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bicyclo[1.1.1]pentane core can provide a rigid scaffold that enhances binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Similar structure but with a phenyl group instead of a 4-ethylphenyl group.
Bicyclo[1.1.1]pentane derivatives: Various derivatives with different substituents at the bridgehead or bridge positions.
Uniqueness
3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical properties and biological activity. The bicyclo[1.1.1]pentane core provides a three-dimensional structure that can enhance the compound’s stability and solubility compared to its aromatic counterparts .
Properties
IUPAC Name |
3-(4-ethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-10-3-5-11(6-4-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQVOBFMYUJTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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